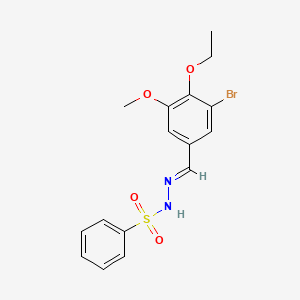

![molecular formula C16H15ClN2O3 B5502800 2-{[(4-氯-3-甲基苯氧基)乙酰基]氨基}苯甲酰胺](/img/structure/B5502800.png)

2-{[(4-氯-3-甲基苯氧基)乙酰基]氨基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzamide compounds involves multiple steps, including methylation, chlorination, hydrolysis, and condensation reactions. For example, one study detailed the synthesis of a compound through a 7-step sequence, starting with selective methylation and ending with the formation of the title compound with a radiochemical purity of 95.6% and a specific activity of 29.8 μCi/mg (Standridge & Swigor, 1991). Another example includes the preparation of benzamides with gastrokinetic activity through the introduction of various substituents at N-4, demonstrating the importance of specific functional groups in determining the compound's activity (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied through experimental and theoretical methods. X-ray diffraction and DFT calculations provide insights into their crystallography, geometric parameters, and electronic properties. For instance, the structure of a novel benzamide was analyzed, revealing its crystallization in a triclinic system and the agreement between experimental and theoretical geometrical parameters (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including oxidative aminocarbonylation and cyclization, to form derivatives with specific functional groups. These reactions are often catalyzed by palladium and can show significant stereoselectivity (Gabriele et al., 2006). The reactivity of the molecule, as indicated by molecular electrostatic potential (MEP) surface maps, is crucial for understanding its chemical behavior.

Physical Properties Analysis

The physical properties of benzamides, such as solubility and thermal stability, are determined by their molecular structure. For example, polyamides derived from benzamides exhibit solubility in aprotic solvents and high thermal stability, with no significant weight loss observed before 400 °C (Saxena et al., 2003). These properties are important for their potential applications in various fields.

Chemical Properties Analysis

The chemical properties of 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide derivatives include their reactivity, affinity for receptors, and potential as neuroleptics or gastrokinetic agents. For instance, certain benzamide derivatives show potent affinity for 5-HT4 receptors and demonstrate significant gastrokinetic activity without dopamine D2 receptor antagonistic activity (Kato et al., 1995).

科学研究应用

合成和化学性质

- 复杂苯甲酰胺及其衍生物的合成通常涉及多步化学过程。例如,Standridge 和 Swigor (1991) 详细介绍了一种相关化合物的 7 步合成序列,展示了合成具有所需性质和高纯度的特定苯甲酰胺衍生物的复杂性 (Standridge & Swigor, 1991).

聚合物科学应用

- 超支化芳香族聚酰胺和聚酰亚胺已由类似于目标化合物的单体合成,展示了在材料科学中用于制造具有特定机械和热性能的聚合物的应用。杨、Jikei 和 Kakimoto (1999) 表明,相关单体的热聚合可以产生具有显着溶解性和热稳定性的超支化聚合物,适用于高性能材料 (杨、Jikei 和 Kakimoto,1999).

化学选择性合成

- 辛格、拉汉和辛格 (2017) 探索了氨基苯酚的化学选择性 N-苯甲酰化,突出了苯甲酰胺衍生物在制造具有生物学意义的化合物中的合成多功能性和潜在的生物学相关性 (辛格、拉汉和辛格,2017).

抗菌和抗惊厥活性

- 研究还探索了苯甲酰胺衍生物的生物活性,例如它们的潜在抗菌和抗惊厥作用。例如,罗伯逊等人。(1987) 发现某些苯甲酰胺衍生物在动物模型中表现出有效的抗惊厥活性,表明在神经系统疾病药物开发中的潜在应用 (罗伯逊等人,1987).

材料科学与工程

- 基于相关化学结构的芳香族聚酰胺和聚酰亚胺的开发对制造具有理想性能(例如高热稳定性和在常见溶剂中的溶解性)的材料具有重要意义。杨和林 (1995) 对源自类似单体的聚酰胺和聚酰亚胺的研究有助于推进在航空航天、电子和涂料中具有潜在应用的材料的开发 (杨和林,1995).

安全和危害

未来方向

The future directions for research on “2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide” could involve further investigation into its synthesis, properties, and potential applications. This could include designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy .

属性

IUPAC Name |

2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-10-8-11(6-7-13(10)17)22-9-15(20)19-14-5-3-2-4-12(14)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDPRSRHZAHWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[2-(4-Chloro-3-methylphenoxy)acetyl]amino]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-phenoxyazetidine](/img/structure/B5502732.png)

![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)

![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)